1-Iodo-3-methoxy-5-nitrobenzene CAS 79990-25-3 properties
1-Iodo-3-methoxy-5-nitrobenzene CAS 79990-25-3 properties
This technical guide details the properties, synthesis, and applications of 1-Iodo-3-methoxy-5-nitrobenzene, a versatile trisubstituted benzene scaffold used in medicinal chemistry.
A Versatile Trisubstituted Scaffold for Medicinal Chemistry
Executive Summary
1-Iodo-3-methoxy-5-nitrobenzene (CAS 79990-25-3) represents a high-value "chemically orthogonal" scaffold for drug discovery. Its unique 1,3,5-substitution pattern provides three distinct handles for diversification:
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Iodide (C-I): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
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Nitro (NO₂): A latent amine functionality that can be selectively reduced or used to direct electrophilic substitution.
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Methoxy (OMe): A masked phenol that influences solubility and electronic properties, capable of late-stage demethylation.
This guide outlines the physicochemical profile, validated synthesis routes, and chemoselective reaction protocols for integrating this scaffold into complex active pharmaceutical ingredients (APIs).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| CAS Number | 79990-25-3 |
| IUPAC Name | 1-Iodo-3-methoxy-5-nitrobenzene |
| Synonyms | 3-Iodo-5-nitroanisole; 5-Iodo-3-nitroanisole |
| Molecular Formula | C₇H₆INO₃ |
| Molecular Weight | 279.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| InChI Key | FRVWVCANEDRCRK-UHFFFAOYSA-N |
| Hazards | Irritant (Skin/Eye), Toxic if swallowed/inhaled (Nitroaromatic) |
Synthetic Utility & Chemo-Selectivity
The strategic value of this molecule lies in its reactivity hierarchy . The iodine atom is significantly more reactive toward oxidative addition by transition metals than the nitro or methoxy groups, allowing for sequential functionalization without protecting groups.
Reactivity Map
The following diagram illustrates the orthogonal reaction pathways available to this scaffold.
Synthesis Protocols
Direct iodination of 3-nitroanisole is difficult due to directing group conflicts. The most reliable route utilizes a Sandmeyer transformation from the aniline precursor.
Validated Synthetic Route
Precursor: 3-Methoxy-5-nitroaniline (CAS 586-10-7).[1]
Step-by-Step Methodology:
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Diazotization:
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Dissolve 3-methoxy-5-nitroaniline (1.0 eq) in a mixture of concentrated H₂SO₄ and water (1:1 v/v) at 0°C.
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Dropwise add NaNO₂ (1.2 eq) in water, maintaining temperature < 5°C. Stir for 30 minutes to form the diazonium salt.
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Iodination (Sandmeyer):
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Dissolve KI (1.5 eq) in water.
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Slowly add the cold diazonium solution to the KI solution with vigorous stirring. Caution: Nitrogen gas evolution.
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Allow the mixture to warm to room temperature and stir for 2 hours.
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Heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.
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Work-up:
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Extract with Ethyl Acetate (3x).
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Wash organic layer with 10% Na₂S₂O₃ (to remove free iodine), then brine.
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Dry over Na₂SO₄, filter, and concentrate.[2]
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Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Hexane:EtOAc 9:1).
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Experimental Workflows for Applications
Chemoselective Suzuki-Miyaura Coupling
This protocol selectively engages the C-I bond while leaving the nitro group intact for future manipulation.
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Reagents: Target Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq).
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Solvent: 1,4-Dioxane : Water (4:1).
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Protocol:
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Charge a reaction vial with the iodo-nitrobenzene, boronic acid, and base.
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Add solvent and degas with Nitrogen for 10 minutes.
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Add the Pd catalyst under Nitrogen flow.
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Heat to 80°C for 4–6 hours. Note: Higher temperatures (>100°C) may degrade the nitro group or cause homocoupling.
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Filter through Celite and purify via column chromatography.
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Selective Nitro Reduction (Iodine Retention)
Standard catalytic hydrogenation (H₂/Pd-C) often causes hydrodehalogenation (loss of Iodine). To retain the iodine while reducing the nitro group to an aniline, Iron-mediated reduction is required.
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Reagents: Target Scaffold (1.0 eq), Iron Powder (5.0 eq), NH₄Cl (5.0 eq).
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Solvent: Ethanol : Water (4:1).
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Protocol:
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Suspend the scaffold and Iron powder in the solvent mixture.
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Heat to reflux (approx. 75°C) with vigorous stirring.
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Monitor by TLC (approx. 2 hours). The yellow nitro compound will convert to a fluorescent aniline spot.
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Hot filter through Celite to remove iron oxides.
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Concentrate and extract to yield 3-iodo-5-methoxyaniline .
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Safety & Handling
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Toxicity: Like most nitroaromatics, this compound is a potential blood toxicant (methemoglobinemia) and should be handled in a fume hood.
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Stability: Stable under standard laboratory conditions. Store in a cool, dry place away from strong reducing agents.
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Waste: Aqueous waste from the Sandmeyer reaction contains iodine and acidic salts; dispose of as halogenated chemical waste.
References
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BenchChem. Synthesis routes of 3-Methoxy-5-nitroaniline and related halo-derivatives. Retrieved from
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Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. Retrieved from
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Fisher Scientific. Safety Data Sheet: 1-Iodo-3-nitrobenzene (Analogous Hazard Data). Retrieved from
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PrepChem. Synthesis of p-nitroanisole (General Nitration/Methylation methodologies). Retrieved from
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Sigma-Aldrich. Product Specification: 1-Iodo-3-methoxy-5-nitrobenzene. Retrieved from
